Methyl 4,5-dibromonicotinate
CAS No.:
Cat. No.: VC20476333
Molecular Formula: C7H5Br2NO2
Molecular Weight: 294.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Br2NO2 |
|---|---|
| Molecular Weight | 294.93 g/mol |
| IUPAC Name | methyl 4,5-dibromopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 |
| Standard InChI Key | GCBHUOAHSYQVSB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=CC(=C1Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 4,5-dibromonicotinate (C₇H₅Br₂NO₂) belongs to the class of halogenated pyridinecarboxylates. Its molecular structure comprises:
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Pyridine backbone: A six-membered aromatic ring with two bromine atoms at positions 4 and 5.
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Methyl ester group: A methoxycarbonyl (-COOCH₃) substituent at position 3.
Key Properties:
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Molecular weight: 294.93 g/mol (calculated based on isotopic composition).
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Polarity: Moderate, due to the ester group and bromine atoms.
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Solubility: Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in water.
The bromine atoms enhance electrophilic substitution reactivity, while the ester group enables hydrolysis to carboxylic acids under basic conditions.
Synthetic Routes and Optimization Strategies
Bromination of Nicotinate Derivatives
Proposed Pathway:
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Directed ortho-metallation: Use a directing group (e.g., methoxy or trimethylsilyl) at position 3 to facilitate bromination at adjacent positions .
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Stepwise bromination:
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Initial bromination at position 4 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF).
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Subsequent bromination at position 5 under harsher conditions (e.g., Br₂ in acetic acid).
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Esterification: If starting from nicotinic acid, treat with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
Optimization Considerations:
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Temperature control: Lower temperatures (0–5°C) may improve regioselectivity .
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Catalysts: Lewis acids like FeBr₃ could enhance bromine incorporation.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atoms at positions 4 and 5 are susceptible to nucleophilic displacement. For example:
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Amination: Reaction with ammonia or amines yields aminonicotinate derivatives.
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Suzuki coupling: Palladium-catalyzed cross-coupling with boronic acids could introduce aryl or vinyl groups.
Hydrolysis and Decarboxylation
Under basic conditions, the methyl ester hydrolyzes to 4,5-dibromonicotinic acid. Subsequent decarboxylation (e.g., via heating with Cu in quinoline) may yield 4,5-dibromopyridine.
While no direct studies on methyl 4,5-dibromonicotinate are cited in the provided sources, analogs like methyl 4,6-dibromonicotinate exhibit notable bioactivity:
Anti-Inflammatory Effects
Brominated nicotinates often inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating kinase pathways. A hypothetical activity table for methyl 4,5-dibromonicotinate could resemble:
| Assay | Observation | Inferred Mechanism |
|---|---|---|
| LPS-induced macrophage | 40% reduction in TNF-α at 50 μM | p38 MAPK inhibition |
| Carrageenan edema model | 35% decrease in paw swelling | COX-2 downregulation |
Antimicrobial Properties
Bromine’s electronegativity may disrupt microbial cell membranes. Comparative data from similar compounds suggest:
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 64 | Methyl 4,6-dibromonicotinate |
| Escherichia coli | 128 | Methyl 3,5-dibromonicotinate |
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Competing bromination at positions 2 and 6 may occur without directing groups.
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Purification: Silica gel chromatography is often required to isolate isomers .
Research Gaps
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Pharmacokinetics: No data exist on absorption, distribution, or toxicity.
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Target identification: High-throughput screening is needed to map molecular targets.
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